

Kinase Selectivity Profiling of CRT0105446: An In-depth Technical Guide

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Compound of Interest

Compound Name: CRT 0105446

Cat. No.: B12398419

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Abstract

CRT0105446 is a potent, small-molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIMK2. This document provides a comprehensive technical overview of its kinase selectivity profile, mechanism of action, and the experimental methodologies used for its characterization. The data presented herein is primarily derived from the foundational study by Mardilovich et al. (2015) in *Oncotarget*, which first described this compound.

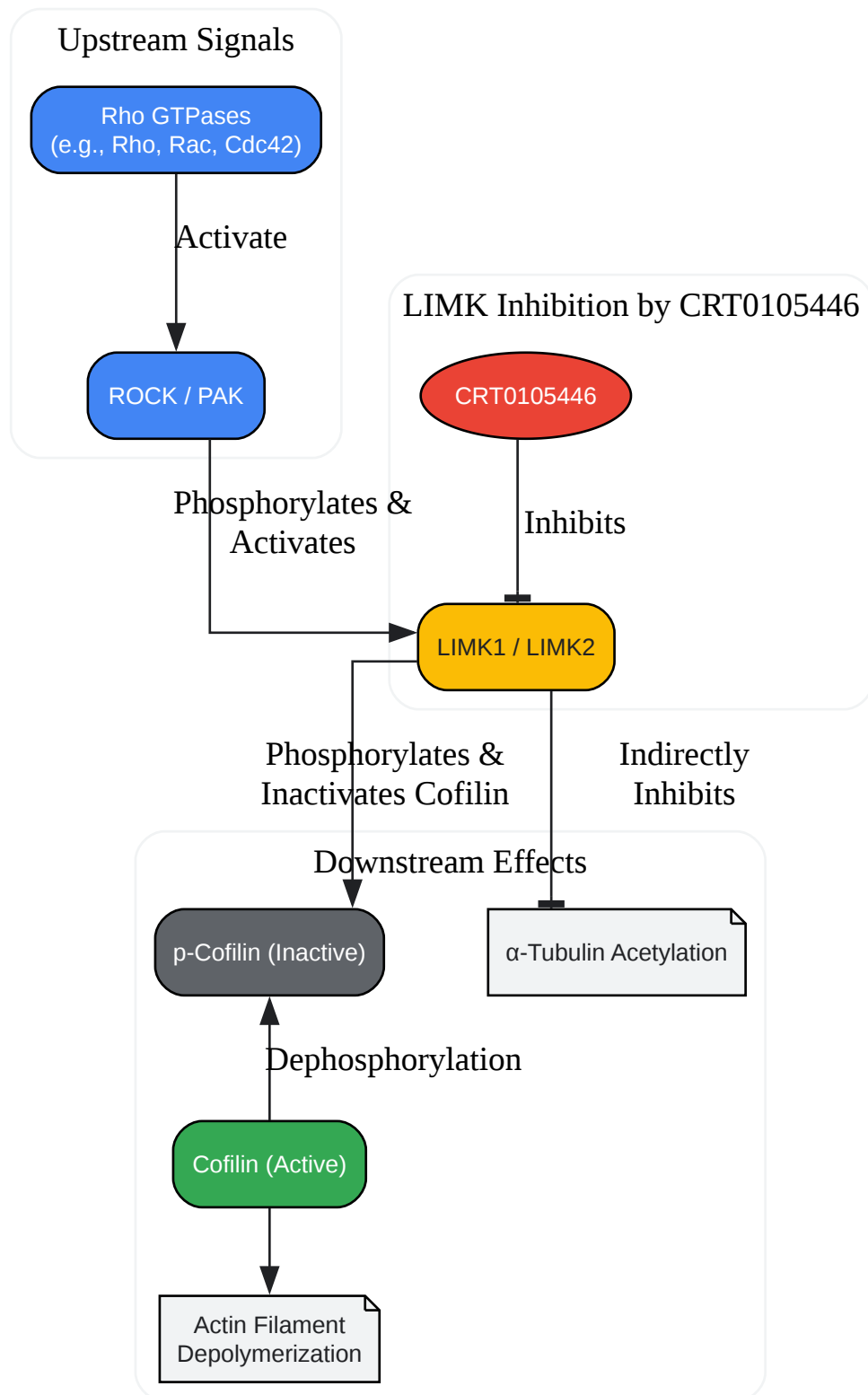
Introduction

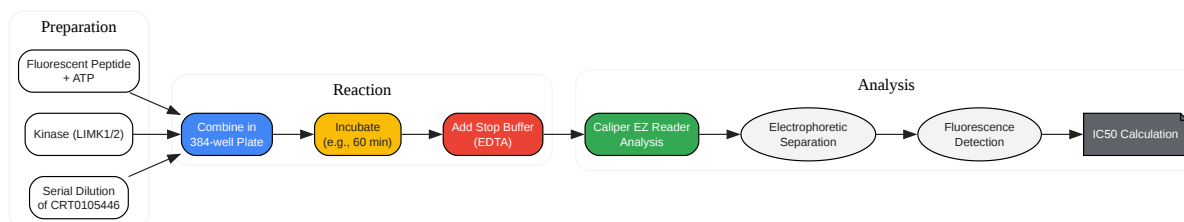
The actin and microtubule cytoskeletons are critical for numerous cellular processes, including proliferation, migration, and invasion, making them attractive targets for cancer therapy. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.^{[1][2]} Emerging evidence also points to a role for LIM kinases in regulating microtubule stability.^{[2][3]} CRT0105446 was developed as a potent inhibitor of both LIMK1 and LIMK2, with the aim of disrupting these cytoskeletal dynamics in cancer cells.

Mechanism of Action

CRT0105446 exerts its biological effects through the direct inhibition of LIMK1 and LIMK2. This inhibition prevents the phosphorylation of cofilin, leading to an increase in active, dephosphorylated cofilin. Active cofilin promotes the depolymerization of actin filaments, thereby altering the actin cytoskeleton. Additionally, inhibition of LIMK by CRT0105446 has been shown to increase the acetylation of α -tubulin, a post-translational modification associated with increased microtubule stability.^{[1][4]} This dual activity on both the actin and microtubule networks underlies its anti-proliferative effects.

Below is a diagram illustrating the signaling pathway affected by CRT0105446.





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